Regaloside B
Overview
Description
Regaloside B is a phenylpropanoid compound isolated from the flowers of Lilium longiflorum and Lilium Asiatic hybrids . It is known for its anti-inflammatory properties and ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 . The compound has a molecular weight of 442.41 and a chemical formula of C20H26O11 .
Mechanism of Action
Target of Action
Regaloside B, a phenylpropanoid isolated from Lilium longiflorum, primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense mechanisms, while COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain .
Mode of Action
This compound interacts with its targets, iNOS and COX-2, by inhibiting their expression . This means that this compound reduces the production of these enzymes, thereby decreasing the levels of nitric oxide and prostaglandins. As a result, the inflammatory response is attenuated .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the nitric oxide and prostaglandin pathways, respectively . By reducing the levels of nitric oxide and prostaglandins, this compound can mitigate the symptoms of inflammation, such as redness, swelling, and pain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the expression of iNOS and COX-2, this compound decreases the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the symptoms associated with inflammation .
Biochemical Analysis
Biochemical Properties
Regaloside B interacts with key enzymes in the inflammatory response, specifically iNOS and COX-2 . By inhibiting these enzymes, this compound can reduce inflammation. The nature of these interactions is inhibitory, with this compound preventing the normal function of these enzymes .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It can inhibit the expression of iNOS and COX-2, which are key players in the inflammatory response This suggests that this compound could influence cell signaling pathways related to inflammation
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibitory effects on iNOS and COX-2 These enzymes are involved in the production of inflammatory mediators, and by inhibiting them, this compound can reduce inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside B can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents. The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the deep eutectic solvent of 20% . This method is more efficient than conventional organic solvents.
Industrial Production Methods
The industrial production of this compound involves high-speed counter-current chromatography for the separation and preparation of phenolic glycerol glycosides from the bulbs of Lilium species. The ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5 by volume) is used as a two-phase solvent system .
Chemical Reactions Analysis
Types of Reactions
Regaloside B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alcohols.
Scientific Research Applications
Regaloside B has several scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and metabolism.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a potential candidate for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Regaloside A: Another phenylpropanoid isolated from Lilium species with similar anti-inflammatory properties.
Acetylregaloside C: Exhibits strong antioxidant activity and inhibits lipid peroxidation.
Uniqueness
Regaloside B is unique due to its specific molecular structure and its ability to inhibit both inducible nitric oxide synthase and cyclooxygenase-2. This dual inhibition makes it a promising candidate for developing anti-inflammatory therapies .
Properties
IUPAC Name |
[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQOLPNKNHLBO-KRJCNZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420049 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-67-6 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Regaloside B and how was it characterized?
A1: this compound is a phenylpropanoid with the IUPAC name 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol. [] While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Mass Spectrometry (MS). [] These techniques allowed researchers to determine the arrangement of atoms and functional groups within the molecule.
Q2: How does the extraction method influence the yield of this compound from Lilium species?
A2: [] found that Deep Eutectic Solvents (DESs) provided a more efficient extraction method for this compound from Lilium lancifolium Thunb. bulbs compared to conventional organic solvents. This highlights the importance of optimizing extraction techniques for maximizing the yield of this compound.
Q3: How is this compound quantified in complex mixtures?
A4: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a key analytical technique for quantifying this compound. [] Researchers establish a chromatographic fingerprint of the sample, identifying this compound by comparing its retention time and UV spectrum to a known standard. This method allows for the quantification of this compound even in complex mixtures like plant extracts.
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